molecular formula C9H12ClN3O2S B2878638 2-[(chloroacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide CAS No. 545437-13-6

2-[(chloroacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide

Cat. No. B2878638
CAS RN: 545437-13-6
M. Wt: 261.72
InChI Key: FZXQXMAUQGRMHB-UHFFFAOYSA-N
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Description

The compound “2-[(chloroacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide” is a type of organic compound. It contains a thiazole ring, which is a type of heterocyclic compound . The compound also contains a chloroacetyl group and an amino group .


Synthesis Analysis

The synthesis of similar compounds often involves reactions between amines and acyl chlorides . For example, the reaction between ethanoyl chloride and ethylamine produces N-ethylethanamide and ethylammonium chloride . The synthesis of “this compound” could potentially involve similar reactions.


Molecular Structure Analysis

The molecular structure of “this compound” includes a thiazole ring, a chloroacetyl group, and an amino group . The thiazole ring is a five-membered ring containing one sulfur atom and one nitrogen atom .


Chemical Reactions Analysis

The compound “this compound” could potentially undergo a variety of chemical reactions. For example, the amino group could react with an acyl chloride to form an amide . The chloroacetyl group could also potentially undergo nucleophilic substitution reactions .

Mechanism of Action

2-CAT acts as an inhibitor of a variety of enzymes, including cytochrome P450, cyclooxygenase, and lipoxygenase. It also acts as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 2-CAT has been found to inhibit the activity of certain ion channels, such as the potassium channel.
Biochemical and Physiological Effects
2-CAT has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450, cyclooxygenase, and lipoxygenase, all of which are involved in the metabolism of drugs. In addition, it has been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Furthermore, 2-CAT has also been found to inhibit the activity of certain ion channels, such as the potassium channel.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-CAT in laboratory experiments is its relatively low cost. It is also relatively easy to synthesize and is relatively stable, making it ideal for long-term storage. Furthermore, 2-CAT is relatively non-toxic and has been found to have a variety of biochemical and physiological effects.
However, there are also some limitations to using 2-CAT in laboratory experiments. It is relatively difficult to measure the concentration of 2-CAT in a solution, as it is a relatively small molecule. In addition, it is difficult to control the exact concentration of 2-CAT in a solution, as it is easily degraded by light and heat.

Future Directions

There are a number of potential future directions for the use of 2-CAT in scientific research. It could be used to study the effects of drugs on the central nervous system, as well as to study the effects of drugs on enzyme kinetics, protein folding, and DNA replication. In addition, it could be used to study the effects of drugs on the immune system and to develop new drugs for the treatment of various diseases. Finally, it could also be used to study the effects of drugs on the cardiovascular system and to develop new drugs for the treatment of cardiovascular diseases.

Synthesis Methods

The synthesis of 2-CAT is relatively straightforward and involves the reaction of 2-chloroacetyl chloride and N,N,4-trimethyl-1,3-thiazole-5-carboxamide. The reaction is carried out in an aqueous solution at room temperature, and the product is purified by recrystallization.

Scientific Research Applications

2-CAT has been used in a variety of scientific research applications. It has been used in the development of new drugs, as well as in the study of biochemical and physiological processes. It has also been used in the study of enzyme kinetics, protein folding, and DNA replication. In addition, 2-CAT has been used to study the effects of drugs on the central nervous system.

properties

IUPAC Name

2-[(2-chloroacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O2S/c1-5-7(8(15)13(2)3)16-9(11-5)12-6(14)4-10/h4H2,1-3H3,(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZXQXMAUQGRMHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CCl)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803548
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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